molecular formula C20H19ClN2O4 B2828159 Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251562-26-1

Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2828159
CAS RN: 1251562-26-1
M. Wt: 386.83
InChI Key: MJBXHYQLYNPMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Transformations

The compound is involved in complex synthetic pathways leading to the creation of structurally diverse chemical entities. For instance, it has been used in the synthesis of proerythrinadienone and morphinandienone systems through phenolic oxidation and a photo-Pschorr reaction, showcasing its versatility in organic synthesis Kametani, T., Charubala, R., Ihara*, M., Koizumi, M., Takahashi, K., & Fukumoto*, K. (1971). Additionally, its derivatives have been identified as useful intermediates for the preparation of conformationally defined excitatory amino acid antagonists, indicating its potential application in developing N-methyl-D-aspartate (NMDA) receptor antagonists Ornstein, P., Arnold, M., Augenstein, Nancy K., & Paschal, J. (1991).

Potential Biological Activities

Research on quinoline-3-carboxylates has demonstrated their moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera, highlighting the compound's role in the development of new antibacterial agents Krishnakumar, V., Khan, F. N., Mandal, B., Mitta, Sukanya, Dhasamandha, Ramu, & Nanu Govindan, Vindhya (2012). This research area is crucial, considering the ongoing need for novel antibiotics to combat resistant bacterial strains.

Synthesis of Quinazolines and Antimicrobial Activity

Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is also implicated in the synthesis of new quinazolines, which have been evaluated for their antimicrobial activities. The development of such compounds is significant for creating new treatments for infectious diseases Desai, N., Shihora, P. N., & Moradia, D. (2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-methoxybenzaldehyde with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride and subsequent esterification with ethyl chloroformate.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Esterification of the amine with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS RN

1251562-26-1

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.83

IUPAC Name

ethyl 8-chloro-4-[(4-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19ClN2O4/c1-3-27-20(25)16-18(22-11-12-7-9-13(26-2)10-8-12)14-5-4-6-15(21)17(14)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)

InChI Key

MJBXHYQLYNPMCA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.